2-[(2,4-difluorophenyl)sulfonyl]-N-ethyl-N-phenylacetamide
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Overview
Description
2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group attached to a difluorobenzene ring, along with an ethyl and phenylacetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with N-ethyl-N-phenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a specific temperature range and using an appropriate solvent to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield corresponding acids and amines, while substitution reactions would result in the replacement of the sulfonyl group with the nucleophile .
Scientific Research Applications
2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzenesulfonyl chloride
- 2,6-Difluorobenzenesulfonyl chloride
- 3,4-Difluorobenzenesulfonyl chloride
- 2-Fluorobenzenesulfonyl chloride
Uniqueness
2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorobenzene and sulfonyl groups, along with the ethyl and phenylacetamide moieties, makes it a versatile compound for various applications. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic or industrial applications .
Properties
Molecular Formula |
C16H15F2NO3S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)sulfonyl-N-ethyl-N-phenylacetamide |
InChI |
InChI=1S/C16H15F2NO3S/c1-2-19(13-6-4-3-5-7-13)16(20)11-23(21,22)15-9-8-12(17)10-14(15)18/h3-10H,2,11H2,1H3 |
InChI Key |
SZGWUQORTSJGAN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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